molecular formula C13H13BrN2O3 B3945954 methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate

methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B3945954
M. Wt: 325.16 g/mol
InChI Key: UWRSOAYRDNKIMN-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenyl hydrazine and ethyl acetoacetate.

  • Reaction Steps: The hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases. Industry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The bromophenyl group may enhance its binding affinity to these targets, influencing its activity.

Comparison with Similar Compounds

  • Methyl 3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an acetyl group.

  • Methyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate: Lacks the acetyl group.

Uniqueness: The presence of the acetyl group in methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate distinguishes it from similar compounds, potentially affecting its reactivity and biological activity.

This compound's unique structure and properties make it a valuable subject of study in various scientific fields

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Properties

IUPAC Name

methyl 5-acetyl-2-(4-bromophenyl)-3,4-dihydropyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-8(17)12-11(13(18)19-2)7-16(15-12)10-5-3-9(14)4-6-10/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRSOAYRDNKIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(CC1C(=O)OC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate
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methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate
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methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate
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methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate
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methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate
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methyl 3-acetyl-1-(4-bromophenyl)-4,5-dihydro-1H-pyrazole-4-carboxylate

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